molecular formula C16H8BrN3O3 B2500455 6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 312615-25-1

6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2500455
CAS No.: 312615-25-1
M. Wt: 370.162
InChI Key: RDPZLRIRWJBGNJ-UHFFFAOYSA-N
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Description

6-Bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a coumarin-based heterocyclic compound featuring a brominated chromen-2-one core fused with a 1,3,4-oxadiazole ring substituted at the 5-position with a pyridin-4-yl group. This structural motif is of significant interest in medicinal chemistry due to the inherent bioactivity of coumarin derivatives, particularly in anticancer and antimicrobial applications . The compound’s synthesis typically involves multi-step reactions, including condensation of bromosalicylaldehyde derivatives with heterocyclic precursors, as exemplified in related coumarin-oxadiazole hybrids .

Crystallographic studies reveal that this compound exhibits polymorphism, with two distinct polymorphic forms identified. These polymorphs differ in molecular packing and hydrogen-bonding interactions, which may influence solubility and bioavailability . The pyridin-4-yl substituent enhances π-π stacking interactions, a feature critical for binding to biological targets such as DNA or enzymes involved in cancer progression .

Properties

IUPAC Name

6-bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrN3O3/c17-11-1-2-13-10(7-11)8-12(16(21)22-13)15-20-19-14(23-15)9-3-5-18-6-4-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPZLRIRWJBGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Bromine Atom: The bromine atom is introduced through bromination of the chromenone core using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the brominated chromenone with hydrazine hydrate and a suitable carboxylic acid derivative, followed by cyclization.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole and pyridine rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Cyclization: Hydrazine hydrate and a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling: Palladium catalyst, pyridine boronic acid derivative, and a base in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is part of a broader class of 3-(1,3,4-oxadiazol-2-yl)-2H-chromen-2-one derivatives. Key structural analogs include:

Compound Name Substituent on Oxadiazole Molecular Formula Key Properties Reference
6-Bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Pyridin-4-yl C₁₆H₉BrN₃O₃ Polymorphism (2 forms), potential anticancer activity
6-Bromo-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one 4-Chlorophenyl C₁₇H₉BrClN₂O₃ Antimicrobial activity, used in high-throughput screening
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Phenyl C₁₇H₁₀N₂O₃ Polymorphism (3 forms), moderate anticancer activity
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one 2-Methylthiazol-4-yl C₁₃H₉BrN₂O₂S Synthesized via piperidine-catalyzed condensation, no reported bioactivity

Key Observations:

  • Pyridinyl vs. However, the phenyl-substituted analog exhibits greater polymorphism, which may offer formulation advantages .
  • Halogen Effects : The 4-chlorophenyl analog (ChemDiv ID 1564-0089) shows broader antimicrobial activity, attributed to the electron-withdrawing chlorine atom enhancing electrophilic interactions with microbial enzymes . In contrast, the bromine atom on the coumarin core in the target compound may contribute to DNA intercalation, a common anticancer mechanism .

Crystallographic and Physicochemical Properties

  • Polymorphism : The target compound has two polymorphic forms, while its phenyl-substituted analog has three. Both polymorphs of the pyridinyl derivative exhibit similar unit cell parameters but differ in hydrogen-bonding networks (N–H···O vs. C–H···O interactions) .
  • Thermal Stability : The 4-chlorophenyl analog decomposes at higher temperatures (>250°C) compared to the pyridinyl derivative (~220°C), likely due to stronger intermolecular forces in the former .

Biological Activity

The compound 6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a novel synthetic derivative that combines a chromenone scaffold with a pyridinyl oxadiazole moiety. This combination has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-2H-chromen-2-one with a pyridinyl-substituted oxadiazole. The synthetic route may include various steps such as condensation reactions and cyclization processes to achieve the desired heterocyclic structure.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition.

CompoundTarget BacteriaZone of Inhibition (mm)
6-bromo derivativeS. aureus25
6-bromo derivativeE. coli22
Standard (Ampicillin)E. coli16

The above table summarizes the antimicrobial efficacy of the compound compared to a standard antibiotic.

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds has been explored in various studies. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study:
A study investigated the cytotoxicity of several oxadiazole derivatives against human cancer cell lines (e.g., A431 and HT29). The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)
6-bromo derivativeA43112
6-bromo derivativeHT2910
DoxorubicinA43115

This data suggests that the compound may possess significant anticancer activity.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, preliminary studies suggest that the compound may also exhibit anti-inflammatory effects. The mechanism is hypothesized to involve the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often correlates with their structural features. The presence of electron-withdrawing groups (like bromine) enhances potency by increasing electron density on the nitrogen atoms in the oxadiazole ring, facilitating interaction with biological targets.

Key SAR Insights:

  • Bromine Substitution: Enhances antimicrobial activity.
  • Pyridine Ring: Contributes to improved solubility and bioavailability.
  • Oxadiazole Moiety: Essential for biological activity due to its ability to interact with various enzymes and receptors.

Q & A

Q. What are the key considerations for optimizing synthetic yield in the preparation of 6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one?

Methodological Answer:

  • Stepwise synthesis : Begin with brominated chromenone precursors (e.g., 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide) and couple with 5-(pyridin-4-yl)-1,3,4-oxadiazole via cyclization. Use SOCl₂ or POCl₃ for dehydration, followed by NaHCO₃ neutralization .
  • Critical parameters : Temperature control (0–5°C during cyclization), solvent selection (acetone for solubility), and catalyst choice (K₂CO₃ for nucleophilic substitution). Monitor progress via TLC with toluene:acetone (9:1) .
  • Yield optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 40–80%, with lower yields attributed to side reactions (e.g., incomplete cyclization) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of pyridinyl protons (δ 8.5–9.0 ppm) and oxadiazole-linked chromenone carbonyl signals (δ 160–165 ppm). Bromine substituents cause deshielding in adjacent aromatic protons .
  • Mass spectrometry (ESI-QTOF) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₆H₉BrN₃O₃). Fragmentation patterns should include Br loss (m/z ≈ -80) and oxadiazole ring cleavage .
  • IR spectroscopy : Identify C=O stretches (1680–1720 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹) .

Advanced Research Questions

Q. How can SHELX programs resolve crystallographic challenges (e.g., twinning, disorder) in this compound’s structure determination?

Methodological Answer:

  • SHELXT for space-group determination : Input pre-processed reflection data (HKL format) and use the "HKLF 4" instruction for twinned data. Define twin laws (e.g., -h, -k, l) via the BASF parameter .
  • SHELXL refinement : Address disorder by splitting occupancy (PART instruction) for overlapping atoms. Apply restraints (e.g., DELU for thermal motion) to pyridinyl and oxadiazole moieties. Use RIGU to fix planar groups .
  • Validation : Check R1/wR2 convergence (<5% discrepancy). CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .

Q. How do structural analogs of this compound exhibit divergent biological activities, and how can SAR studies resolve contradictions?

Methodological Answer:

  • SAR design : Synthesize analogs with substituent variations (Table 1). For example:
CompoundSubstituent (R)Bioactivity (MIC, µg/mL)Reference
6-Bromo (Parent)Pyridin-4-yl2.5 (S. aureus)
6-Chloro analogPyridin-3-yl5.0 (S. aureus)
Morpholine-carbonyl analog2,6-dimethylmorpholine1.2 (E. coli)
  • Contradiction analysis : Lower activity in chloro analogs may stem from reduced electron-withdrawing effects. Enhanced Gram-negative activity in morpholine derivatives correlates with increased lipophilicity (ClogP ≈ 2.8 vs. 1.9 for parent) .
  • Experimental validation : Use isogenic microbial strains to control for resistance mechanisms. Perform molecular docking (e.g., AutoDock Vina) to compare binding to target enzymes (e.g., DNA gyrase) .

Q. What strategies mitigate discrepancies in antimicrobial assay results across studies?

Methodological Answer:

  • Standardized protocols : Follow CLSI guidelines for broth microdilution (e.g., Mueller-Hinton agar, 18–24 hr incubation). Include control strains (e.g., S. aureus ATCC 25923) .
  • Biofilm vs. planktonic assays : Biofilm-associated MICs may be 10–100× higher due to extracellular matrix resistance. Use crystal violet staining for biofilm quantification .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin). Account for solvent effects (DMSO ≤1% v/v) .

Q. How can metal coordination chemistry enhance the compound’s bioactivity or stability?

Methodological Answer:

  • Ligand design : The oxadiazole-pyridinyl moiety acts as a bidentate ligand. Synthesize Co(II) or Fe(II) complexes (e.g., [Fe(POA)₂(H₂O)₄]) via aqueous reaction with metal salts (FeSO₄·7H₂O) .
  • Stability studies : Thermo-gravimetric analysis (TGA) shows dehydration at 100–150°C. Complexation improves aqueous solubility (e.g., 12 mg/mL vs. 3 mg/mL for parent) .
  • Enhanced activity : Metal complexes may disrupt bacterial membranes via ROS generation. Test using fluorescent probes (e.g., DCFH-DA for intracellular ROS) .

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